molecular formula C₁₈H₂₆O₁₀S B109364 Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside CAS No. 5329-58-8

Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside

Cat. No. B109364
CAS RN: 5329-58-8
M. Wt: 434.5 g/mol
InChI Key: FGJLUHTXBRGPSV-UHFFFAOYSA-N
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Description

Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside, also known as PHTH, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiohexopyranosides, which are known for their diverse biological activities. PHTH has been shown to exhibit promising anti-inflammatory, antioxidant, and antitumor properties, making it a potential candidate for drug development.

Mechanism Of Action

The mechanism of action of Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside is not fully understood. However, studies have suggested that Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside exerts its anti-inflammatory and antioxidant effects by modulating various signaling pathways in cells. For example, Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation. Additionally, Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant genes.

Biochemical And Physiological Effects

Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside has been shown to have antitumor activity. In a study by Huang et al., Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside was shown to inhibit the growth of human hepatocellular carcinoma cells in vitro and in vivo.

Advantages And Limitations For Lab Experiments

One of the advantages of using Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside in lab experiments is its low toxicity. Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside has been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with. Additionally, Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside is relatively easy to synthesize, which makes it readily available for research purposes.
One of the limitations of using Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside in lab experiments is its limited solubility in water. This can make it difficult to administer Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside to cells or animals in experiments. Additionally, more research is needed to fully understand the mechanism of action of Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside.

Future Directions

There are several future directions for research on Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside. One potential area of research is its potential use as a treatment for inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside and its potential use as a treatment for other diseases such as cancer and neurodegenerative diseases.
Conclusion:
In conclusion, Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside has been shown to exhibit promising anti-inflammatory, antioxidant, and antitumor properties, making it a potential candidate for drug development. While more research is needed to fully understand the mechanism of action of Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside, its low toxicity and ease of synthesis make it a promising compound for future research.

Synthesis Methods

The synthesis of Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside involves the reaction of phenyl 4-o-hexopyranosyl-1-thiohexopyranoside with hexachloroacetone in the presence of a base. The reaction yields Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside as a white crystalline solid with a melting point of 165-166°C. The purity of the compound can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-inflammatory properties. In a study conducted by Zhang et al., Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside could be used as a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is the antioxidant activity of Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside. In a study by Zhang et al., Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside was shown to have potent antioxidant activity in vitro. This suggests that Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside could be used as a potential treatment for oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

5329-58-8

Product Name

Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside

Molecular Formula

C₁₈H₂₆O₁₀S

Molecular Weight

434.5 g/mol

IUPAC Name

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-phenylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C18H26O10S/c19-6-9-11(21)12(22)14(24)17(26-9)28-16-10(7-20)27-18(15(25)13(16)23)29-8-4-2-1-3-5-8/h1-5,9-25H,6-7H2

InChI Key

FGJLUHTXBRGPSV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O

synonyms

Phenyl 4-O-β-D-Galactopyranosyl-1-thio-β-D-glucopyranoside;  NSC 2571; 

Origin of Product

United States

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